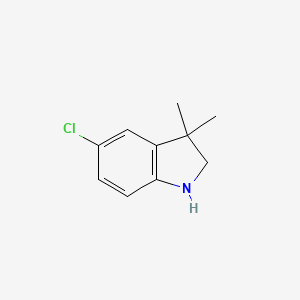

5-氯-3,3-二甲基吲哚啉

描述

5-Chloro-3,3-dimethylindoline is a chemical compound with the molecular formula C10H12ClN and a molecular weight of 181.66 . It is used in various chemical reactions and has potential applications in different fields .

Synthesis Analysis

The synthesis of 5-Chloro-3,3-dimethylindoline involves several steps, including the reaction of 5-chloro-3,3-dimethyl-indolin-2-one with other raw materials . Another method involves the use of a novel variant of anthranilic acid (Methyl 2-amino-5-chloro-3-methylbenzoate) to get Chlorantraniliprole . The synthesis of target compounds is depicted in Scheme 1. 5-chloro-3-formyl indole-2-carboxylate 1 was reacted with amines 2a–e through reflux in ethanol followed by reduction of the intermediate imine with NaBH4 .Molecular Structure Analysis

The molecular structure of 5-Chloro-3,3-dimethylindoline consists of a benzene ring fused with a pyrrole ring, which is substituted with a chlorine atom and two methyl groups .Physical And Chemical Properties Analysis

5-Chloro-3,3-dimethylindoline has a predicted boiling point of 268.3±39.0 °C and a predicted density of 1.101±0.06 g/cm3 . Its pKa is predicted to be 4.57±0.40 .科学研究应用

1. 在氮杂菲衍生物合成中的应用

5-氯-3,3-二甲基吲哚啉衍生物已被用于三环和四环氮杂菲衍生物的合成。一项研究展示了 3,3-二甲基吲哚啉衍生的艾伦的制备及其通过热异构化转化为四环氮杂菲衍生物的过程。该过程涉及氨基艾伦的自发互变异构,根据具体条件生成三环氮杂菲衍生物或苯并噻吩稠合的杂氮杂环 (Reinhard 等,1997)。

2. 在电致化学发光中的作用

5-氯-3,3-二甲基吲哚啉参与某些染料的电致化学发光 (ECL)。一项专注于源自 5-氯-3,3-二甲基吲哚啉的七甲氧菁染料的研究展示了其以高效率产生近红外 ECL 的能力。此应用在分析化学中特别有用,用于检测和测量各种化学物质 (Lee 等,1997)。

3. 手性 Pt(II)/Pd(II) 钳形配合物的合成

基于 5-氯-3,3-二甲基吲哚啉的化合物在手性 Pt(II)/Pd(II) 钳形配合物的合成中发挥了重要作用。这些配合物具有分子内 C–H⋯Cl 氢键,可用于不对称催化反应,如醛醇反应和甲硅烷基化反应。该研究重点介绍了这些配合物的结构分析和催化应用 (Yoon 等,2006)。

4. 在近红外荧光成像中的应用

源自 5-氯-3,3-二甲基吲哚啉的化合物已被用于开发具有内在治疗诊断特性的碳点,用于癌症成像和治疗。这些碳点表现出强吸收和近红外发射,使其适用于癌症治疗中的近红外荧光成像和光热治疗 (Zheng 等,2016)。

5. 偶氮染料的合成

5-氯-3,3-二甲基吲哚啉衍生物已被用于合成新型偶氮染料。这些染料以其独特的谱学性质为特征,通过将 5-氯-8-羟基喹啉与不同的重氮化合物偶联来合成。该研究探讨了这些偶氮染料的合成、表征和计算研究 (Mirsadeghi 等,2022)。

未来方向

作用机制

Target of Action

Indole derivatives, which include 5-chloro-3,3-dimethylindoline, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that modulates the target’s function . This modulation can result in a variety of changes, depending on the specific target and the nature of the interaction.

Biochemical Pathways

Indole derivatives have been shown to impact a wide range of biochemical pathways due to their interaction with multiple targets . The downstream effects of these interactions can vary greatly, depending on the specific pathway and the nature of the interaction.

Result of Action

Indole derivatives have been shown to have a variety of biological activities, suggesting that they can induce a range of molecular and cellular effects .

属性

IUPAC Name |

5-chloro-3,3-dimethyl-1,2-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c1-10(2)6-12-9-4-3-7(11)5-8(9)10/h3-5,12H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTLDGWKRGSUXLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=C1C=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

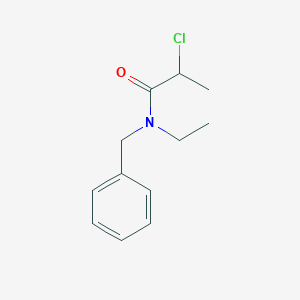

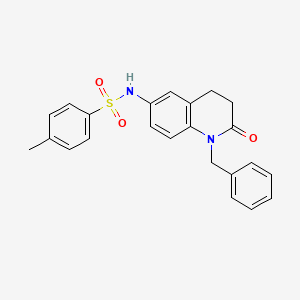

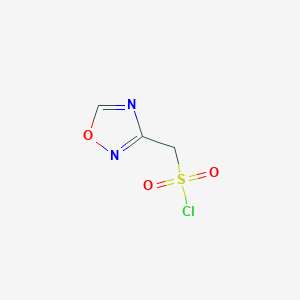

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Isopropyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2406335.png)

![2,3-dimethyl-5-(phenylsulfonyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2406339.png)

![6-Acetyl-2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2406340.png)

![N-ethyl-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2406345.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2406349.png)

![4-oxo-N-(thiophen-2-ylmethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2406358.png)